molecular formula C7H8FNO B1489569 3-Fluoro-5-methoxyaniline CAS No. 2339-58-4

3-Fluoro-5-methoxyaniline

Cat. No.: B1489569
CAS No.: 2339-58-4
M. Wt: 141.14 g/mol
InChI Key: BHWSRJOKTBUWBN-UHFFFAOYSA-N
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Description

3-Fluoro-5-methoxyaniline (CAS: 2339-58-4) is a substituted aniline derivative featuring a fluorine atom at the 3-position and a methoxy group (-OCH₃) at the 5-position of the benzene ring. This compound is a key intermediate in organic synthesis, particularly in the preparation of isocyanates and other derivatives used in pharmaceuticals and agrochemicals . Its molecular formula is C₇H₈FNO, with a molecular weight of 141.14 g/mol. Commercial samples typically have a purity of ≥95% .

The fluorine and methoxy substituents confer unique electronic and steric properties, making it valuable in regioselective reactions. For example, it is employed in the synthesis of heterocyclic compounds and as a precursor for isocyanates via reactions with diphosgene .

Scientific Research Applications

Organic Synthesis

3-Fluoro-5-methoxyaniline serves as a versatile building block in organic synthesis. It is utilized in the preparation of pharmaceuticals, agrochemicals, and various specialty chemicals. Its ability to participate in electrophilic and nucleophilic substitution reactions allows for the introduction of diverse functional groups onto the benzene ring .

Biological Studies

The compound has shown potential in biological applications, particularly:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial effects against resistant strains of bacteria. For example, it has been reported to have a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus .
  • Anticancer Properties : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. A study noted a significant reduction in cell viability in A549 lung cancer cells treated with this compound, showcasing its potential as an anticancer agent .

Pharmaceutical Development

This compound is also a precursor in the synthesis of therapeutic agents, including those targeting diseases such as cancer and malaria. Its structural similarities to other bioactive compounds enhance its utility in drug design .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various derivatives of this compound against multiple bacterial strains. The results highlighted its effectiveness compared to traditional antibiotics:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
3-Fluoro-5-methoxy-2-nitroanilineS. aureus16 µg/mL
3-Fluoro-5-methoxyphenylamineP. aeruginosa64 µg/mL

This study underscores the potential of this compound as a lead structure for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers treated A549 lung cancer cells with varying concentrations of this compound. The findings indicated a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
2559.9
5045.2
10030.1

These results suggest that further exploration into its mechanisms could lead to valuable insights for cancer therapy .

Mechanism of Action

3-Fluoro-5-methoxyaniline is structurally similar to other fluorinated anilines, such as 3-fluoroaniline and 5-methoxyaniline. its unique combination of fluorine and methoxy groups imparts distinct chemical properties that differentiate it from these compounds. For example, the presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Fluoro-Methoxyaniline

The positional arrangement of fluorine and methoxy groups on the benzene ring significantly impacts physical properties and reactivity. Key isomers include:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications
3-Fluoro-5-methoxyaniline 2339-58-4 C₇H₈FNO 141.14 Not reported Isocyanate synthesis, pharmaceutical intermediates
3-Fluoro-4-methoxyaniline 366-99-4 C₇H₈FNO 141.14 81–84 Agrochemical intermediates
2-Fluoro-4-methoxyaniline 458-52-6 C₇H₈FNO 141.14 Not reported Dye synthesis, polymer additives
2-Fluoro-5-methoxyaniline 62257-15-2 C₇H₈FNO 141.14 Not reported Research-scale organic reactions
4-Fluoro-3-methoxyaniline 64465-53-8 C₇H₈FNO 141.14 Not reported Ligand design in coordination chemistry

Key Observations :

  • 3-Fluoro-4-methoxyaniline has a well-defined melting point (81–84°C), whereas data for other isomers are sparse, suggesting differences in crystallinity due to substituent positions .
  • The 3-fluoro-5-methoxy isomer is prioritized in isocyanate synthesis due to the para-directing nature of the methoxy group, which enhances reactivity in electrophilic substitutions .

Substituent Variants: Halogen and Alkoxy Modifications

Compounds with alternate substituents (e.g., chlorine, trifluoromethyl, or ethoxy groups) exhibit distinct properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
3-Chloro-4-ethoxy-5-fluoroaniline 1017778-85-6 C₉H₁₁ClFNO 203.64 Ethoxy group increases steric hindrance; used in specialty polymers
3-Methoxy-5-(trifluoromethyl)aniline 349-55-3 C₈H₈F₃NO 191.15 Trifluoromethyl group enhances lipophilicity; drug candidate intermediate
3-Fluoro-6-methoxyaniline Not reported C₇H₈FNO 141.14 Ortho-substitution may reduce reactivity in coupling reactions

Key Observations :

  • The trifluoromethyl group in 3-Methoxy-5-(trifluoromethyl)aniline increases metabolic stability, making it valuable in medicinal chemistry .
  • 3-Chloro-4-ethoxy-5-fluoroaniline demonstrates how bulkier substituents (e.g., ethoxy) can alter reaction pathways in polymer synthesis .

Derivatives and Downstream Products

3-Fluoro-5-methylphenyl isocyanate (derived from analogous amines) highlights the utility of fluoro-methoxyanilines in generating reactive intermediates:

  • Used in urethane and urea formations due to the electrophilic isocyanate group .

Biological Activity

3-Fluoro-5-methoxyaniline (CAS No. 2339-58-4) is an aromatic amine that has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, supported by various studies and data.

1. Antimicrobial Properties

Several studies have investigated the antimicrobial activity of this compound. It has been reported to exhibit significant antibacterial effects against various strains of bacteria. For instance, research indicates that derivatives of this compound have shown improved potency against resistant bacterial strains compared to traditional antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
3-Fluoro-5-methoxy-2-nitroanilineS. aureus16 µg/mL
3-Fluoro-5-methoxyphenylamineP. aeruginosa64 µg/mL

2. Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. It has been shown to inhibit cell proliferation in several cancer cell lines, including lung and breast cancer cells. For example, a study reported a significant reduction in cell viability in A549 lung cancer cells treated with this compound .

Table 2: Anticancer Activity of this compound

Cell LineTreatment Concentration (µM)Cell Viability (%)
A549 (Lung Cancer)2559.9
NCI-H12992568.8
MCF-7 (Breast Cancer)5050.0

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in bacterial growth and cancer cell proliferation.
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, leading to decreased cell viability.
  • Interference with Cellular Signaling : Studies suggest that it may disrupt important signaling pathways that are crucial for cell survival and proliferation .

Case Study 1: Antimicrobial Efficacy

In a recent study, researchers evaluated the efficacy of various aniline derivatives, including this compound, against resistant bacterial strains. The results demonstrated that this compound exhibited notable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for further development.

Case Study 2: Cancer Cell Inhibition

A comprehensive study assessed the cytotoxic effects of several derivatives on lung and breast cancer cell lines. The findings indicated that compounds similar to this compound significantly reduced cell viability and induced apoptosis through caspase activation pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-Fluoro-5-methoxyaniline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions. For example, fluorination of 5-methoxyaniline derivatives using fluorinating agents like Selectfluor™ under controlled temperatures (0–60°C) can introduce the fluorine moiety. Solvent choice (e.g., DMF or THF) and catalysts (e.g., K₂CO₃) significantly affect regioselectivity and yield . Characterization via NMR (¹H/¹⁹F) and HPLC is critical to confirm purity and structure .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹⁹F NMR : To verify substituent positions and fluorine integration .
  • Mass Spectrometry (HRMS) : For molecular weight confirmation.
  • HPLC with UV detection : To assess purity (>95% recommended for biological assays) .
  • Melting Point Analysis : Compare observed values with literature data (e.g., 81–84°C for structural analogs) .

Q. What are the stability considerations for this compound during storage and handling?

  • Methodological Answer :

  • Store in airtight, light-resistant containers at 2–8°C to prevent degradation via hydrolysis or oxidation .
  • Avoid prolonged exposure to moisture; use desiccants in storage environments.
  • Conduct periodic stability assays (TLC or HPLC) to monitor decomposition .

Advanced Research Questions

Q. How do electronic effects of the methoxy and fluorine substituents influence the reactivity of this compound in further functionalization?

  • Methodological Answer :

  • The electron-donating methoxy group activates the aromatic ring toward electrophilic substitution at the para position, while the electron-withdrawing fluorine directs reactivity to ortho/para sites. Computational modeling (DFT) can predict reaction sites by analyzing frontier molecular orbitals .
  • Experimental validation: Perform Suzuki-Miyaura coupling with boronic acids to test regioselectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Systematic Meta-Analysis : Compare datasets across studies, controlling for variables like assay type (e.g., enzyme inhibition vs. cell viability) and derivative structures .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
  • Structural-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributing factors .

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

  • Methodological Answer :

  • Replace traditional solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Use catalytic methods (e.g., Pd nanoparticles) to reduce waste and improve atom economy .
  • Monitor reaction progress via in-line FTIR to minimize excess reagent use .

Q. What computational tools are effective in predicting the pharmacokinetic properties of this compound-based compounds?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Assess membrane permeability (logP) and solubility.
  • ADMET Prediction Software : Tools like SwissADME or Schrödinger’s QikProp estimate bioavailability, toxicity, and metabolic stability .
  • Validate predictions with in vitro assays (e.g., Caco-2 cell permeability) .

Q. Methodological Challenges & Solutions

Q. How to design a robust protocol for detecting trace impurities in this compound batches?

  • Solution :

  • LC-MS/MS : Detect impurities at ppm levels using multiple reaction monitoring (MRM).
  • Spiking Experiments : Add known impurities (e.g., de-fluorinated byproducts) to validate sensitivity .

Q. What experimental controls are critical when evaluating the biological activity of this compound in cell-based assays?

  • Solution :

  • Include positive controls (e.g., known kinase inhibitors) and vehicle controls (DMSO).
  • Perform cytotoxicity assays (e.g., MTT) to distinguish specific activity from nonspecific effects .

Q. Data Interpretation & Reporting

Q. How to address discrepancies in spectroscopic data between synthesized batches of this compound?

  • Guidelines :
  • Re-examine synthetic steps for unintended side reactions (e.g., oxidation of methoxy groups).
  • Use 2D NMR (COSY, NOESY) to confirm structural consistency .
  • Cross-validate with independent labs using blinded samples .

Properties

IUPAC Name

3-fluoro-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWSRJOKTBUWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00654284
Record name 3-Fluoro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2339-58-4
Record name 3-Fluoro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00654284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-5-methoxyaniline
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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